Peiminine
Overview
Description
Peiminine is an alkaloid found in the bulbs of species of the genus Fritillaria . It is known for its antioxidant and anti-inflammatory effects in conditions such as mastitis and arthritis . It has also demonstrated antitumor activities .
Synthesis Analysis
Peiminine is the main natural alkaloid compound extracted from the Chinese herb Fritillaria . The accumulation of steroidal alkaloid metabolites mainly occurs prior to the withering stage . The levels of peiminine, peimine, hupehenine, korseveramine, korseveridine, hericenone N-oxide, puqiedinone, delafrine, tortifoline, pingbeinone, puqienine B, puqienine E, pingbeimine A, jervine, and ussuriedine were upregulated in the withering and post-withering stages .
Molecular Structure Analysis
The molecular weight of Peiminine is 429.64 . The molecular formula is C27H43NO3 .
Chemical Reactions Analysis
Peiminine has been found to suppress proliferation and metastasis and induce cell cycle arrest, apoptosis, and autophagy in osteosarcoma cells . It also reduced the levels of NO, MPO, IL-1β, IL-6, and TNF-α .
Physical And Chemical Properties Analysis
Peiminine is a powder that should be stored at -20°C . It has a density of 1.18±0.1 g/cm3 (Predicted) .
Scientific Research Applications
Anticancer Activities
Apoptosis Induction in Hepatocellular Carcinoma
Peiminine has been found to induce apoptosis in human hepatocellular carcinoma HepG2 cells through both extrinsic and intrinsic apoptotic pathways, suggesting its potential as an anticancer agent (Xu Chao et al., 2018).
Inhibition of Colorectal Cancer Cell Proliferation
It inhibits the proliferation of colorectal cancer cells by modulating key metabolic pathways and inducing apoptosis and autophagy (Zhi Zheng et al., 2017).
Osteosarcoma Treatment
Peiminine induces G0/G1-phase arrest, apoptosis, and autophagy in human osteosarcoma cells via the ROS/JNK signaling pathway, presenting a potential therapeutic option for osteosarcoma treatment (Lei Yu et al., 2021).
Anti-Inflammatory Properties
Mastitis Treatment
Demonstrated efficacy in treating lipopolysaccharide-induced mastitis by inhibiting inflammatory signaling pathways like AKT/NF-κB, ERK1/2, and p38 (Qian Gong et al., 2018).
Treatment of Atopic Dermatitis
Shown to reduce inflammatory cytokine expression and alleviate symptoms in a DNCB-induced atopic dermatitis model (Jeong-Min Lim et al., 2018).
Neuroprotection in Parkinson’s Disease
Protects dopaminergic neurons from inflammation-induced cell death by inhibiting the ERK1/2 and NF-κB signaling pathways, potentially beneficial in Parkinson’s disease treatment (Guangxin Chen et al., 2018).
Bone Health and Osteoporosis
Regulation of Bone-Fat Balance
Peiminine has shown potential in regulating osteogenesis and adipogenesis in an ovariectomized rat model, suggesting a role in osteoporosis treatment by activating the Wnt/β-catenin signaling pathway (Han-Gang Gu & Jian Wei, 2023).
- of Osteoclastogenesis:** It suppresses RANKL-induced osteoclastogenesis, influencing key pathways like NF-κB and ERK, which are crucial in osteoporosis management (Mengbo Zhu et al., 2021).
Pharmacokinetics and Cellular Uptake
Cellular Uptake in Lung Cancer Cells
The cellular uptake and pharmacodynamics of peiminine in inflammatory model non-small-cell lung cancer epithelial cells (A549) have been studied, providing insights into its mechanism of action in cancer treatment (Zhan-Ke Chen et al., 2022).
Gender-Dependent Pharmacokinetics
Research has shown significant gender-related differences in the pharmacokinetics, tissue distribution, and excretion of peiminine in rats (Lihua Chen et al., 2013).
Antioxidant Properties
- Antioxidant Capacity Assessment: The antioxidant capacity of peiminine extracts from Fritillaria thunbergii Miq flowers has been evaluated, indicating potential applications in oxidative stress-related conditions (Xiao Ruan et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDIERHFZVCNRZ-YUYPDVIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939349 | |
Record name | 3,20-Dihydroxycevan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peiminine | |
CAS RN |
18059-10-4 | |
Record name | Peiminine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18059-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imperialine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018059104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,20-Dihydroxycevan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18059-10-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERTICINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUB07U6VTQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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